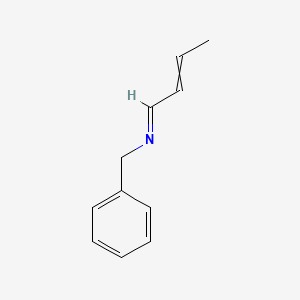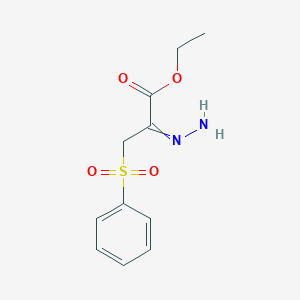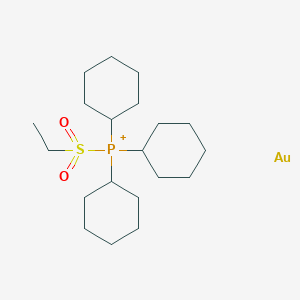
Gold;tricyclohexyl(ethylsulfonyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;tricyclohexyl(ethylsulfonyl)phosphanium is a compound that features a gold atom coordinated to a tricyclohexylphosphine ligand and an ethylsulfonyl group. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
The synthesis of Gold;tricyclohexyl(ethylsulfonyl)phosphanium typically involves the reaction of a gold precursor, such as gold chloride, with tricyclohexylphosphine and an ethylsulfonyl reagent. The reaction conditions often require a solvent like dichloromethane and may involve heating to facilitate the formation of the desired product. Industrial production methods would likely scale up this process, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Gold;tricyclohexyl(ethylsulfonyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) species.
Reduction: It can be reduced back to gold(I) or even elemental gold under certain conditions.
Substitution: The tricyclohexylphosphine ligand can be substituted with other ligands, altering the compound’s properties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Gold;tricyclohexyl(ethylsulfonyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Medicine: Gold compounds are investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in materials science for the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Gold;tricyclohexyl(ethylsulfonyl)phosphanium exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the gold center plays a crucial role in facilitating these processes.
Comparación Con Compuestos Similares
Gold;tricyclohexyl(ethylsulfonyl)phosphanium can be compared to other gold-phosphine complexes, such as:
Gold;triphenylphosphine: This compound features a triphenylphosphine ligand instead of tricyclohexylphosphine, which can result in different reactivity and applications.
Gold;triethylphosphine: The triethylphosphine ligand provides different steric and electronic properties compared to tricyclohexylphosphine.
Gold;trimethylphosphine: This compound has a smaller phosphine ligand, which can influence its catalytic activity and stability. The uniqueness of this compound lies in its specific ligand environment, which can impart unique reactivity and stability compared to other gold-phosphine complexes.
Propiedades
Número CAS |
63632-55-3 |
|---|---|
Fórmula molecular |
C20H38AuO2PS+ |
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
gold;tricyclohexyl(ethylsulfonyl)phosphanium |
InChI |
InChI=1S/C20H38O2PS.Au/c1-2-24(21,22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h18-20H,2-17H2,1H3;/q+1; |
Clave InChI |
QASSDXOKQUQPBT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)


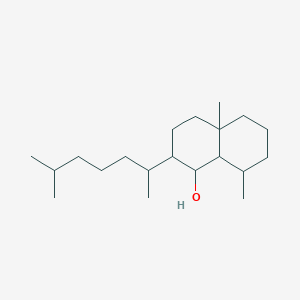
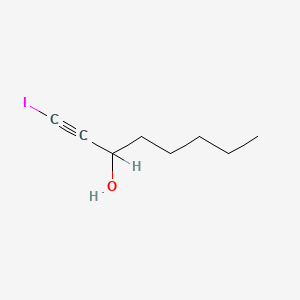
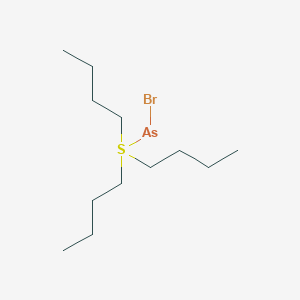

![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
